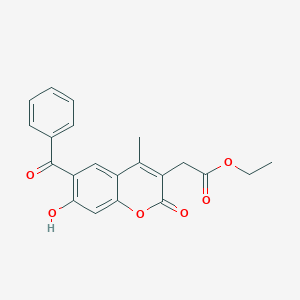
1-(4-Methoxyphenyl)-1-heptyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hept-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-yn-1-yl)-4-methoxybenzene typically involves alkynylation reactions. One common method is the copper-catalyzed alkynylation of tetrahydroisoquinoline derivatives. This reaction can be performed using a CuCl catalyst and t-BuOOH as an oxidant in acetonitrile as the solvent . Another environmentally friendly protocol involves using air as the oxidant and water as the solvent .
Industrial Production Methods: Industrial production of 1-(Hept-1-yn-1-yl)-4-methoxybenzene may involve large-scale alkynylation reactions using similar catalysts and conditions as those used in laboratory synthesis. The choice of solvent and oxidant can be optimized for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hept-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH or air.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: t-BuOOH, air, acetonitrile.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Hept-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of alkynylation reactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hept-1-yn-1-yl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The heptynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparación Con Compuestos Similares
1-(Hept-1-yn-1-yl)naphthalene: Similar structure but with a naphthalene ring instead of a benzene ring.
1-(Hept-1-yn-1-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-(Hept-1-yn-1-yl)-4-methoxybenzene is unique due to the presence of both the heptynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-hept-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-8-13-9-11-14(15-2)12-10-13/h9-12H,3-6H2,1-2H3 |
Clave InChI |
MSLPDWQLAFEZHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





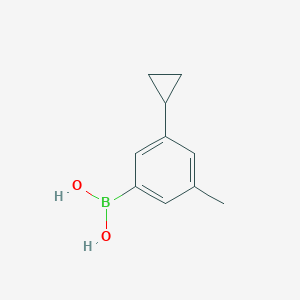
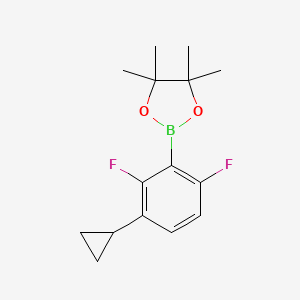

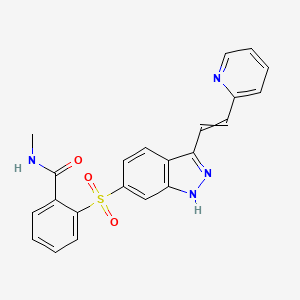

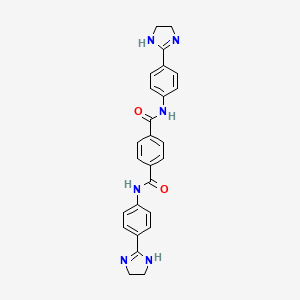
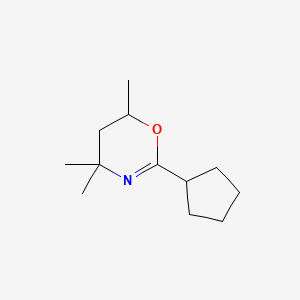
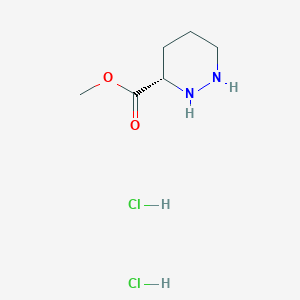

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
